[7-[Chloro(difluoro)methyl]-5-thiophen-2-ylpyrazolo[1,5-a]pyrimidin-2-yl]-piperidin-1-ylmethanone
Overview
Description
[7-[Chloro(difluoro)methyl]-5-thiophen-2-ylpyrazolo[1,5-a]pyrimidin-2-yl]-piperidin-1-ylmethanone is a complex organic compound characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, a thiophene ring, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [7-[Chloro(difluoro)methyl]-5-thiophen-2-ylpyrazolo[1,5-a]pyrimidin-2-yl]-piperidin-1-ylmethanone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thiophene ring: This step often involves a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.
Attachment of the piperidine moiety: This can be accomplished through nucleophilic substitution reactions, where the piperidine ring is introduced using a suitable leaving group.
Chlorination and difluoromethylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
[7-[Chloro(difluoro)methyl]-5-thiophen-2-ylpyrazolo[1,5-a]pyrimidin-2-yl]-piperidin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazolo[1,5-a]pyrimidine core can be reduced under hydrogenation conditions.
Substitution: The chloro(difluoro)methyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas are common.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while nucleophilic substitution of the chloro(difluoro)methyl group can yield a variety of substituted derivatives.
Scientific Research Applications
[7-[Chloro(difluoro)methyl]-5-thiophen-2-ylpyrazolo[1,5-a]pyrimidin-2-yl]-piperidin-1-ylmethanone has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving its molecular targets.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of [7-[Chloro(difluoro)methyl]-5-thiophen-2-ylpyrazolo[1,5-a]pyrimidin-2-yl]-piperidin-1-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have an aniline ring substituted with two chlorine atoms and are used in the production of dyes and herbicides.
Cresols: These are aromatic organic compounds with a methyl group substituted onto the ring of phenol.
Uniqueness
What sets [7-[Chloro(difluoro)methyl]-5-thiophen-2-ylpyrazolo[1,5-a]pyrimidin-2-yl]-piperidin-1-ylmethanone apart is its unique combination of structural features, including the pyrazolo[1,5-a]pyrimidine core, thiophene ring, and piperidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[7-[chloro(difluoro)methyl]-5-thiophen-2-ylpyrazolo[1,5-a]pyrimidin-2-yl]-piperidin-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF2N4OS/c18-17(19,20)14-9-11(13-5-4-8-26-13)21-15-10-12(22-24(14)15)16(25)23-6-2-1-3-7-23/h4-5,8-10H,1-3,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKHRFHCHVHADI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CS4)C(F)(F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF2N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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